6-Bromo-4-chloro-2-phenylquinazoline

Synthetic chemistry Quinazoline synthesis Halogenated heterocycles

6-Bromo-4-chloro-2-phenylquinazoline (CAS 412923-42-3) is a trisubstituted quinazoline heterocycle bearing bromine at C6, chlorine at C4, and a phenyl ring at C2 (molecular formula C₁₄H₈BrClN₂, MW 319.58 g/mol, LogP 4.71). It serves primarily as a versatile synthetic building block in medicinal chemistry, enabling sequential functionalization for kinase inhibitor discovery programs through its three chemically distinct handles.

Molecular Formula C14H8BrClN2
Molecular Weight 319.58 g/mol
CAS No. 412923-42-3
Cat. No. B1524381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-2-phenylquinazoline
CAS412923-42-3
Molecular FormulaC14H8BrClN2
Molecular Weight319.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl
InChIInChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H
InChIKeyPAGYEVWBXVPXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-2-phenylquinazoline (CAS 412923-42-3): Structural Identity and Procurement Baseline for a Trisubstituted Quinazoline Synthetic Intermediate


6-Bromo-4-chloro-2-phenylquinazoline (CAS 412923-42-3) is a trisubstituted quinazoline heterocycle bearing bromine at C6, chlorine at C4, and a phenyl ring at C2 (molecular formula C₁₄H₈BrClN₂, MW 319.58 g/mol, LogP 4.71) [1]. It serves primarily as a versatile synthetic building block in medicinal chemistry, enabling sequential functionalization for kinase inhibitor discovery programs through its three chemically distinct handles [2]. The compound is classified as an aryl halide heterocycle and is typically supplied at ≥95% purity .

Why 6-Bromo-4-chloro-2-phenylquinazoline Cannot Be Replaced by Generic Quinazoline Analogs in Multi-Step Synthetic Sequences


In-class quinazoline building blocks such as 4-chloro-2-phenylquinazoline (CAS 6484-25-9, lacking C6-Br) or 6-bromo-2-phenylquinazoline (CAS 1004997-72-1, lacking C4-Cl) cannot substitute for 6-bromo-4-chloro-2-phenylquinazoline because the three substituents enable two sequential, orthogonal functionalization steps within a single synthetic intermediate [1]. The C4-Cl atom undergoes facile nucleophilic aromatic substitution (SNAr) with amines under microwave-assisted, base-free conditions, while the C6-Br atom remains intact for subsequent Pd-catalyzed cross-coupling (Suzuki, Sonogashira, or Buchwald-Hartwig), a reactivity sequence that is impossible with analogs possessing only one leaving group [2]. Procurement of a different substitution pattern forces either a redesign of the synthetic route or necessitates additional protection/deprotection steps, increasing step count and reducing overall yield.

6-Bromo-4-chloro-2-phenylquinazoline: Quantitative Head-to-Head Evidence for Differentiated Procurement Decisions


Synthetic Yield: 6-Bromo vs. 6-Iodo Analog in Identical Two-Step Quinazoline Construction Protocol

In a direct head-to-head comparison under identical synthetic conditions, 6-bromo-4-chloro-2-phenylquinazoline (8a) was prepared from 2-amino-5-bromobenzamide via cyclocondensation with benzaldehyde followed by Cl₃CCN/PPh₃ chlorination in 78% overall yield over two steps, whereas the 6-iodo congener 4-chloro-6-iodo-2-phenylquinazoline (8b) was obtained in only 46% yield over two steps using the same protocol [1]. This represents a 1.7-fold yield advantage for the bromo derivative.

Synthetic chemistry Quinazoline synthesis Halogenated heterocycles

N-Arylation Efficiency: 6-Bromo-4-chloro-2-phenylquinazoline with Primary Anilines Delivers 92–96% Isolated Yields

When 6-bromo-4-chloro-2-phenylquinazoline (8a) was subjected to microwave-mediated N-arylation with primary anilines (3-chloroaniline, 4-fluoroaniline, and 4-methoxyaniline) in THF/H₂O under base-free conditions, the corresponding 4-anilinoquinazoline products 15e–g were isolated in yields ranging from 92% to 96% [1]. By contrast, the 6-iodo analog 8b with o-toluidine gave 78% yield, and with 2-fluoroaniline gave only 56% yield [1]. The consistently high yields achieved with the 6-bromo substrate establish its superior reliability in the key C4–N bond-forming step.

N-arylation Microwave-assisted synthesis 4-Anilinoquinazoline

Orthogonal Reactivity Architecture: Simultaneous C4–Cl (SNAr) and C6–Br (Cross-Coupling) Handles Enable Sequential Late-Stage Diversification

6-Bromo-4-chloro-2-phenylquinazoline possesses two halogen atoms with intrinsically different reactivity profiles: the C4–Cl bond is activated toward SNAr by the adjacent pyrimidine nitrogen atoms, while the C6–Br bond is positioned for Pd-catalyzed cross-coupling on the electron-rich benzo ring [1]. This contrasts with 4-chloro-2-phenylquinazoline (CAS 6484-25-9), which offers only a single reactive handle (C4–Cl), and 6-bromo-2-phenylquinazoline (CAS 1004997-72-1), which offers only C6–Br but lacks the C4–Cl leaving group [2]. The C6–Br bond in 6-bromo-4-chloro-2-phenylquinazoline has been explicitly exploited for Suzuki–Miyaura cross-coupling to introduce aryl diversity after initial C4-amination, a synthetic sequence that cannot be replicated with either mono-halogenated comparator [1].

Orthogonal reactivity Sequential functionalization Kinase inhibitor intermediates

Lipophilicity Profile: Calculated LogP of 4.71 Differentiates 6-Bromo-4-chloro-2-phenylquinazoline from 2-Unsubstituted and Non-Phenyl Quinazoline Analogs

The predicted octanol-water partition coefficient (LogP) of 6-bromo-4-chloro-2-phenylquinazoline is 4.71 [1], reflecting the lipophilic contribution of the 2-phenyl substituent combined with bromine and chlorine atoms. In contrast, 6-bromo-4-chloroquinazoline (CAS 38267-96-8), which lacks the 2-phenyl group, has a lower computed LogP (approximately 2.8–3.2 based on fragment contributions), while 4-chloro-2-phenylquinazoline (CAS 6484-25-9, lacking 6-Br) has an intermediate LogP . The LogP of 4.71 places this compound in an optimal range for membrane permeability in cell-based assays, while the bromine atom contributes polarizable surface area (PSA 25.8 Ų) that can enhance halogen bonding with biological targets [1].

Lipophilicity LogP Physicochemical properties

Commercial Availability and Purity Specification: ≥95% Purity with Analytical QC Documentation Enables Direct Use Without Re-Purification

6-Bromo-4-chloro-2-phenylquinazoline (CAS 412923-42-3) is commercially available from multiple suppliers at ≥95% purity with accompanying QC documentation including NMR, HPLC, and GC analysis . The melting point is reported as 129 °C (lit.) . In contrast, the closely related 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline (CAS 885277-66-7) is listed at significantly higher cost (reference price ~¥6084/bottle) from specialized suppliers, while 6-bromo-2-phenylquinazoline (CAS 1004997-72-1) lacks the C4-Cl handle required for sequential diversification . The standard purity of 95% for the target compound is adequate for most synthetic applications without requiring additional purification, reducing turnaround time in synthesis workflows.

Commercial sourcing Purity specification Quality control

Optimal Procurement and Application Scenarios for 6-Bromo-4-chloro-2-phenylquinazoline Based on Quantitative Evidence


Parallel Synthesis of 4-Anilino-6-bromo-2-phenylquinazoline Libraries for Kinase Inhibitor Screening

As demonstrated by Nishimura et al. (2021), 6-bromo-4-chloro-2-phenylquinazoline undergoes microwave-mediated N-arylation with diverse anilines in 63–96% isolated yield under base-free conditions [1]. This establishes the compound as the preferred starting material for generating focused libraries of 4-anilinoquinazolines bearing a C6-bromo handle reserved for subsequent Suzuki or Sonogashira diversification. The 92–96% yields achieved with 3-chloro, 4-fluoro, and 4-methoxyanilines make this route particularly attractive for parallel synthesis where high and consistent yields across diverse coupling partners are essential.

Orthogonal Late-Stage Functionalization: C4 Amination Followed by C6 Cross-Coupling for Trisubstituted Quinazoline Targets

The dual-handle architecture of 6-bromo-4-chloro-2-phenylquinazoline enables a two-step sequential diversification strategy: (1) SNAr at C4 with amines, followed by (2) Pd-catalyzed cross-coupling at C6 [1]. This orthogonal reactivity pattern cannot be replicated with mono-halogenated analogs such as 4-chloro-2-phenylquinazoline or 6-bromo-2-phenylquinazoline [2]. The 78% two-step synthetic yield for preparing the intermediate itself (versus 46% for the 6-iodo analog) further supports its selection as the cost-effective entry point for medicinal chemistry programs targeting EGFR, HER2, or other kinase scaffolds.

Replacement of 4-Chloro-6-iodo-2-phenylquinazoline in Established Synthetic Routes to Improve Process Economics

The direct head-to-head comparison shows that 6-bromo-4-chloro-2-phenylquinazoline (8a) is obtained in 78% overall yield versus 46% for the 6-iodo analog (8b) under identical reaction conditions [1]. For laboratories or CROs that have been using the 6-iodo variant, switching to the 6-bromo compound offers a 1.7-fold yield improvement at the intermediate stage, directly reducing the cost of goods for downstream products. The 6-bromo compound also avoids the light-sensitivity and higher cost typically associated with iodoaromatic intermediates.

Building Block for EGFR/HER2 Kinase Inhibitor Scaffolds with Favorable Lipophilicity Profile

With a computed LogP of 4.71 and PSA of 25.8 Ų [1], 6-bromo-4-chloro-2-phenylquinazoline occupies a physicochemical space that is well-suited for generating kinase inhibitor candidates with balanced permeability and solubility. The 2-phenyl substituent, which contributes approximately 1.5–1.9 LogP units relative to 2-unsubstituted analogs, enhances target binding through hydrophobic interactions in the kinase ATP-binding pocket, as inferred from SAR studies on 2-phenylquinazoline anti-prion agents showing nanomolar IC₅₀ values [2]. Procurement of this specific substitution pattern ensures that downstream compounds retain the pharmacophoric 2-aryl group essential for kinase hinge-region binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloro-2-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.